Product packaging for Ethyl 4-amino-1H-imidazole-2-carboxylate(Cat. No.:CAS No. 83566-37-4)

Ethyl 4-amino-1H-imidazole-2-carboxylate

Cat. No.: B1600781
CAS No.: 83566-37-4
M. Wt: 155.15 g/mol
InChI Key: NQRSHYRGIJJHDZ-UHFFFAOYSA-N
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Description

Overview of Imidazole (B134444) Core Structures in Contemporary Medicinal Chemistry and Organic Synthesis

The imidazole ring is a five-membered aromatic heterocycle containing two nitrogen atoms. This fundamental structure is a cornerstone in medicinal chemistry and organic synthesis due to its unique electronic properties and its prevalence in biologically active molecules. researchgate.netuni.lu The imidazole nucleus is present in essential biomolecules such as the amino acid histidine and the neurotransmitter histamine (B1213489). sigmaaldrich.com Its electron-rich nature allows it to readily interact with a variety of enzymes and receptors, making it a "privileged structure" in drug design. uni.lu

The structural features of the imidazole ring, including its ability to participate in hydrogen bonding and its amphoteric character (acting as both a weak acid and a weak base), contribute to its versatility. sigmaaldrich.com This has led to the incorporation of the imidazole scaffold into a wide array of pharmaceuticals, including antifungal agents, antihypertensives, and anticancer drugs. uni.lu In organic synthesis, the imidazole core serves as a versatile building block for the construction of more complex molecular architectures. lifechemicals.com

Significance of Carboxylate Esters as Versatile Functional Groups in Heterocyclic Systems

Carboxylate esters are a highly valuable functional group in the realm of heterocyclic chemistry. Their significance stems from their dual role as both a stable, modifiable handle and a group that can influence the physicochemical properties of the parent heterocycle. The ester group is relatively resistant to many reaction conditions, allowing for selective modifications elsewhere in the molecule.

Furthermore, the carboxylate ester can be readily converted into a variety of other functional groups. For instance, hydrolysis of the ester yields the corresponding carboxylic acid, which can then be transformed into amides, acid chlorides, or other derivatives. This versatility makes heterocyclic esters key intermediates in the synthesis of complex target molecules, including pharmaceuticals and agrochemicals. For example, they are instrumental in creating libraries of compounds for drug discovery, where the ester provides a convenient point for diversification. researchgate.net

Research Trajectories for Amino-Substituted Imidazole Esters in Chemical Biology

The introduction of an amino group to the imidazole ester scaffold significantly expands its potential applications in chemical biology. The amino group, a key pharmacophoric element, can act as a hydrogen bond donor and a site for further derivatization. This combination of an imidazole core, a carboxylate ester, and an amino group creates a trifunctionalized building block with immense potential for creating diverse molecular libraries.

Recent research has focused on leveraging these structures for the development of new therapeutic agents. For instance, a study on a series of 5-amino-1-N-substituted-imidazole-4-carboxylates revealed significant antiproliferative activity against several human cancer cell lines. nih.gov One derivative, ethyl 5-amino-1-dodecyl-1H-imidazole-4-carboxylate, demonstrated potent inhibition of tumor cell growth, colony formation, and migration, highlighting the potential of this scaffold in oncology. nih.gov These findings underscore a clear research trajectory aimed at exploring the structure-activity relationships of amino-substituted imidazole esters to develop novel and effective anticancer agents. nih.gov

Contextualizing Ethyl 4-amino-1H-imidazole-2-carboxylate within Imidazole Research

This compound stands as a pivotal molecule within the broader field of imidazole research. Its structure embodies the key features discussed: a biologically relevant imidazole core, a versatile ethyl carboxylate group at the 2-position, and a strategically placed amino group at the 4-position. This specific arrangement of functional groups makes it a highly valuable and versatile building block for synthetic chemists.

The primary utility of this compound lies in its role as a precursor for the synthesis of more complex heterocyclic systems, most notably purine (B94841) analogs. researchgate.net Purines are fundamental components of nucleic acids and coenzymes, and their synthetic analogs are often investigated for their potential as therapeutic agents. The structure of this compound provides the necessary atoms and functionalities to construct the fused ring system of purines through cyclization reactions.

While direct and extensive biological studies on the unmodified this compound are not widely published, its significance is amplified by the demonstrated bioactivity of its derivatives. For example, the N-methylated version of this compound is a known intermediate in pharmaceutical synthesis, pointing to its industrial relevance. nbinno.com The anticancer activities observed in closely related N-substituted aminoimidazole carboxylates further contextualize the importance of this parent molecule as a foundational scaffold for the discovery of new bioactive compounds. nih.gov

Below are the key chemical data for this compound and its hydrochloride salt, which is often used to improve its stability and solubility. uni.lu

Physicochemical Properties of this compound

Property Value
Molecular Formula C6H9N3O2
Molecular Weight 155.15 g/mol
IUPAC Name This compound
XlogP (predicted) -0.3
Monoisotopic Mass 155.06947 Da

Data sourced from PubChem CID 12773133 uni.lu

Physicochemical Properties of Ethyl 4-amino-1-methyl-1H-imidazole-2-carboxylate hydrochloride

Property Value
Molecular Formula C7H12ClN3O2
Molecular Weight 205.64 g/mol
IUPAC Name ethyl 4-amino-1-methyl-1H-imidazole-2-carboxylate;hydrochloride
XlogP (predicted) 0.2
Monoisotopic Mass 169.08513 Da

Data sourced from PubChem CID 7006687 uni.lu

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H9N3O2 B1600781 Ethyl 4-amino-1H-imidazole-2-carboxylate CAS No. 83566-37-4

Properties

IUPAC Name

ethyl 5-amino-1H-imidazole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O2/c1-2-11-6(10)5-8-3-4(7)9-5/h3H,2,7H2,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQRSHYRGIJJHDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC=C(N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30509516
Record name Ethyl 5-amino-1H-imidazole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30509516
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83566-37-4
Record name Ethyl 5-amino-1H-imidazole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30509516
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for Ethyl 4 Amino 1h Imidazole 2 Carboxylate and Analogues

Established Synthetic Routes to Ethyl 4-amino-1H-imidazole-2-carboxylate

The foundational methods for synthesizing the title compound often involve the stepwise construction of the heterocyclic ring from acyclic precursors. These multi-step sequences are designed to build the core structure with the desired functionalities.

The elaboration of the imidazole (B134444) core frequently begins with simple, commercially available starting materials. One common strategy involves the condensation of an amidine with a 1,3-dicarbonyl compound or its synthetic equivalent. For instance, a related synthesis of a substituted imidazole-5-carboxylate involves reacting diethyl 2-chloro-3-oxosuccinate with butyramidinium in ethanol (B145695). jocpr.com This type of reaction builds the imidazole ring by combining a C-C-C fragment with a N-C-N unit from the amidine. jocpr.com

Another established route proceeds through the cyclization of amino acid derivatives. A general method for creating imidazole-4-carboxylates starts with ethyl acetamidoacetate, which undergoes cyclization with potassium thiocyanate (B1210189) to form a 2-mercapto-4-imidazole ethyl formate (B1220265) intermediate. google.com Subsequent oxidative desulfurization, for example using hydrogen peroxide, removes the thiol group to yield the imidazole-4-ethyl carboxylate. google.comguidechem.com This intermediate can then be further functionalized. While these examples yield different isomers, the underlying principle of building the ring and then modifying functional groups is a cornerstone of imidazole synthesis.

A key precursor for the title compound is often derived from ethyl 2-amino-2-cyanoacetate. chemicalbook.com This starting material contains the necessary nitrogen and carbon backbone that can be elaborated into the final 4-amino-imidazole structure through cyclization reactions.

Achieving the correct arrangement of substituents on the imidazole ring—regiocontrol—is a critical challenge in synthesis. rsc.org The development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance for accessing a wide array of functional molecules. rsc.orgrsc.org

The choice of reactants is the primary determinant of regioselectivity. In syntheses that utilize amidines, the substituent on the amidine dictates the group at the C-2 position of the resulting imidazole. To place an amino group at the C-4 (or C-5) position and a carboxylate at the C-2 position, the synthetic design must be carefully considered.

One-pot, multi-component reactions have emerged as powerful tools for regioselective imidazole synthesis. For example, microwave-assisted 1,5-electrocyclization of azavinyl azomethine ylides, generated in situ from 1,2-diaza-1,3-dienes and primary amines, provides a flexible route to diversely functionalized imidazole-4-carboxylates. nih.gov By selecting the appropriate starting materials, this method allows for controlled substitution at various positions on the imidazole ring. nih.gov

Synthesis of Related Imidazole Carboxylate Derivatives

The core structure of this compound serves as a scaffold for creating a variety of analogues, including N-substituted derivatives and the parent carboxylic acid, which are often precursors for further chemical exploration.

N-substitution of the imidazole ring is a common modification. This can be achieved by direct alkylation of the NH-imidazole with an appropriate alkyl halide. For example, the synthesis of ethyl 1H-imidazol-1-yl acetate (B1210297) is accomplished by reacting imidazole with ethyl chloroacetate (B1199739) in the presence of a base like potassium carbonate. nih.gov A similar strategy can be applied to the title compound.

Alternatively, the N-substituent can be incorporated from the beginning of the synthesis. A series of 5-amino-1-N-substituted-imidazole-4-carboxylate building blocks has been synthesized and studied for their antiproliferative potential. nih.gov In these syntheses, the N-substituent, ranging from simple alkyl chains to benzyl (B1604629) groups, is part of the initial reactants. The study found that derivatives with long alkyl chains at the N-1 position, such as the dodecyl analogue, showed significant inhibitory effects on the growth of certain cancer cell lines. nih.gov

Table 1: Examples of Synthesized N-Substituted 5-Amino-1H-imidazole-4-carboxylate Derivatives and Biological Activity nih.gov
CompoundN-1 SubstituentObserved Activity
5aMethylLow inhibitory effect
5bEthylLow inhibitory effect
5cPropylModerate inhibitory effect
5eDodecylSignificant inhibitory effect (IC50 = 0.737 ± 0.05 μM on HeLa cells)
5gBenzylLow inhibitory effect

The synthesis of the parent carboxylic acid, 4-amino-1H-imidazole-2-carboxylic acid, is typically achieved through the hydrolysis of its corresponding ethyl ester. This transformation is generally carried out under basic conditions, for example, by heating the ester with an aqueous solution of sodium hydroxide (B78521), followed by neutralization with acid to precipitate the carboxylic acid. google.comnih.gov

The synthesis of other ester variants can be accomplished through standard organic chemistry techniques. Fischer esterification of the carboxylic acid with a desired alcohol under acidic catalysis is a common method. Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride, which is then reacted with the alcohol to form the ester. These methods provide access to a library of ester derivatives for further study. organic-chemistry.org

Advanced Synthetic Strategies and Mechanistic Investigations

Modern synthetic chemistry seeks to improve upon established methods by increasing efficiency, reducing waste, and exploring novel reaction pathways. Microwave-assisted organic synthesis (MAOS) has been shown to be a valuable tool in this regard. In the synthesis of imidazole-4-carboxylates, the use of microwave irradiation can lead to significantly higher yields and dramatically shorter reaction times compared to conventional heating methods. nih.gov For example, yields for certain imidazoles rose from the 51–55% range to 71–77% when switching from conventional reflux to microwave heating. nih.gov

Mechanistic studies provide crucial insight into how these reactions proceed. The microwave-assisted synthesis of imidazole-4-carboxylates is postulated to occur via the formation of a conjugated azavinyl azomethine ylide, which then undergoes a 1,5-electrocyclization to form a dihydroimidazole (B8729859) intermediate. nih.gov Subsequent aromatization yields the final imidazole product. nih.gov In other syntheses, such as the cycloaddition of ethyl isocyanoacetate with imidoyl chlorides, the mechanism is thought to involve the base-catalyzed generation of an anion from the isocyanoacetate. nih.gov This anion then attacks the imidoyl chloride, leading to a cyclization cascade that ultimately forms the substituted imidazole ring. nih.gov These mechanistic understandings are vital for optimizing reaction conditions and expanding the scope of these synthetic methods. rsc.org

Cycloaddition Protocols for Imidazole Ring Construction (e.g., [3+2] cycloaddition)

Cycloaddition reactions, particularly [3+2] cycloadditions, represent a powerful strategy for the regioselective synthesis of substituted imidazoles. organic-chemistry.orgthieme-connect.com These reactions involve the combination of a three-atom component with a two-atom component to form the five-membered imidazole ring.

One notable approach involves the reaction of ethyl isocyanoacetate with diarylimidoyl chlorides. nih.gov This method allows for the construction of 1,5-diaryl-1H-imidazole-4-carboxylate esters. The reaction is believed to proceed through the base-mediated generation of an anion from ethyl isocyanoacetate, which then attacks the imidoyl chloride. Subsequent cyclization and proton transfer yield the desired imidazole product. nih.gov

Another example is the [3+2] cycloaddition of azomethine ylides with nitriles. While not directly yielding the title compound, this method provides a route to imidazolines, which can be subsequently oxidized to imidazoles. thieme-connect.com For instance, the reaction of an azomethine ylide precursor with various benzonitriles in the presence of a catalytic amount of trifluoroacetic acid (TFA) affords imidazolines. These intermediates can then be oxidized using potassium permanganate (B83412) on silica (B1680970) gel (KMnO4/SiO2) to furnish the corresponding imidazole derivatives. thieme-connect.com

Furthermore, the reaction of α-haloketones with potassium thiocyanate and monosubstituted arylhydrazines is thought to proceed via a [3+2] cycloaddition of an isothiocyanic acid intermediate with a conjugated azoalkene, ultimately forming 1-arylamino-1H-imidazole-2(3H)-thiones. nih.gov

A summary of representative [3+2] cycloaddition reactions for imidazole synthesis is presented below:

ReactantsCatalyst/ConditionsProduct TypeReference
Ethyl isocyanoacetate, Diarylimidoyl chloridesBase (e.g., DBU)1,5-Diaryl-1H-imidazole-4-carboxylate esters nih.gov
Azomethine ylide precursor, BenzonitrilesTFA, then KMnO4/SiO2Imidazoles thieme-connect.com
α-Haloketones, Potassium thiocyanate, ArylhydrazinesWeak acidic medium1-Arylamino-1H-imidazole-2(3H)-thiones nih.gov
Benzimidates, 2H-azirinesZnCl2Trisubstituted NH-imidazoles rsc.org

Metal-Catalyzed (e.g., Copper-Catalyzed, Gold-Catalyzed) Approaches in Imidazole Synthesis

Metal-catalyzed reactions have become indispensable in the synthesis of complex organic molecules, including imidazole derivatives. nih.gov Copper and gold catalysts, in particular, have shown significant utility in forming the imidazole ring.

Copper-Catalyzed Syntheses:

Copper catalysis offers a versatile and economically viable platform for imidazole synthesis. organic-chemistry.org Various copper-catalyzed reactions have been developed, including:

Cross-Cycloaddition of Isocyanides: A copper-catalyzed reaction between two different isocyanides can produce 1,4-disubstituted imidazoles in high yields. acs.org The use of a Cu2O catalyst with 1,10-phenanthroline (B135089) as a ligand has proven effective for this transformation. acs.org

Oxidative C–H Functionalization: Highly substituted imidazoles can be synthesized via a copper-mediated oxidative C–H functionalization. This approach utilizes readily available starting materials and proceeds under mild conditions. nih.gov

Multicomponent Reactions: Copper nanoparticles (Cu NPs) have been employed as an efficient catalyst for the one-pot, three-component synthesis of 2,4,5-trisubstituted imidazoles from benzil, aldehydes, and ammonium (B1175870) acetate. tandfonline.com Similarly, CuI has been used to catalyze the synthesis of trisubstituted imidazoles from benzoin (B196080) or benzil, aldehydes, and ammonium acetate. rsc.orgnih.gov

[3+2] Cycloaddition: A copper-catalyzed [3+2] cycloaddition reaction provides a simple route to multisubstituted imidazoles with high regioselectivity, using oxygen as the oxidant. organic-chemistry.orgacs.org

Gold-Catalyzed Syntheses:

Gold catalysis has emerged as a powerful tool for various organic transformations, including the synthesis of nitrogen-containing heterocycles. organic-chemistry.org While direct synthesis of this compound via gold catalysis is not extensively documented, gold catalysts are effective in related reactions. For example, gold(I) complexes have been successfully used in the enantioselective intramolecular hydroamination of allenes to form vinyl pyrrolidines and piperidines. organic-chemistry.orgnih.gov This highlights the potential of gold catalysis for the construction of N-heterocycles, which could be adapted for imidazole synthesis.

A comparison of different metal-catalyzed approaches is shown in the table below:

CatalystReaction TypeStarting MaterialsProduct TypeReference
Cu2O/1,10-phenanthrolineCross-cycloadditionTwo different isocyanides1,4-Disubstituted imidazoles acs.org
Cu(OAc)2·H2O or CuIOxidative C–H functionalizationβ-enamino esters, benzylamineHighly substituted imidazoles nih.gov
Cu NanoparticlesMulticomponent condensationBenzil, aldehydes, ammonium acetate2,4,5-Trisubstituted imidazoles tandfonline.com
CuIMulticomponent condensationBenzoin/benzil, aldehydes, ammonium acetateTrisubstituted imidazoles rsc.orgnih.gov
Gold(I) complexesIntramolecular hydroaminationAllenesVinyl pyrrolidines and piperidines organic-chemistry.orgnih.gov

Base-Promoted Annulation and Condensation Reactions for Imidazole Formation

Base-promoted reactions are a cornerstone of imidazole synthesis, often involving the condensation of various building blocks. The classical Debus-Radziszewski imidazole synthesis, for instance, is a multicomponent reaction that utilizes a 1,2-dicarbonyl compound, an aldehyde, and ammonia (B1221849) to form imidazoles. wikipedia.org

A modification of this method involves replacing one equivalent of ammonia with a primary amine to afford N-substituted imidazoles. wikipedia.org The reaction mechanism is thought to proceed through the condensation of the dicarbonyl compound with ammonia to form a diimine, which then condenses with the aldehyde. wikipedia.org

Another base-catalyzed approach involves the reaction of amidoximes with methyl propiolate. nih.gov In the presence of a base like 1,4-diazabicyclo[2.2.2]octane (DABCO), this reaction can rapidly produce NH-imidazoles substituted with an ester moiety at the C-4 position. rsc.org

The synthesis of 1,5-diaryl-1H-imidazole-4-carboxylate esters from ethyl isocyanoacetate and diarylimidoyl chlorides is also a base-promoted process, typically using a non-nucleophilic base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). nih.gov

The following table summarizes key base-promoted reactions for imidazole synthesis:

Reaction Name/TypeReactantsBaseProduct TypeReference
Debus-Radziszewski Synthesis1,2-Dicarbonyl, aldehyde, ammonia/primary amineAmmonia/AmineSubstituted imidazoles wikipedia.org
CondensationAmidoximes, methyl propiolateDABCONH-imidazoles with C-4 ester rsc.org
CycloadditionEthyl isocyanoacetate, diarylimidoyl chloridesDBU1,5-Diaryl-1H-imidazole-4-carboxylate esters nih.gov
Condensationα-keto-aldehydes, ammonium acetateAmmonium acetateDisubstituted imidazoles nih.gov

Oxidative Cyclization Reactions in Imidazole Carboxylate Synthesis

Oxidative cyclization provides an efficient pathway to imidazole derivatives by forming the heterocyclic ring through an oxidation step. One such method involves an iodine-catalyzed aerobic oxidative cyclization of aryl ketones and benzylamines to produce polysubstituted imidazoles. consensus.app This one-pot reaction is tolerant of a broad range of substrates.

Another example is the oxidative cyclization of 1-phenyl-5-iodoimidazole using an Oxone/H2SO4 system to prepare imidazole-substituted cyclic iodonium (B1229267) salts. nih.gov While not directly yielding a carboxylate, this demonstrates the utility of oxidative cyclization in functionalizing the imidazole core.

A synthesis of ethyl imidazole-4-carboxylate has been reported starting from glycine. guidechem.com The final step of this multi-step synthesis involves the oxidation of a 2-mercapto-4-imidazole formate ethyl ester intermediate using hydrogen peroxide to remove the thiol group and afford the desired product. guidechem.com

Key oxidative cyclization approaches are highlighted below:

OxidantReactantsProduct TypeReference
Aerobic (O2)/IodineAryl ketones, benzylaminesPolysubstituted imidazoles consensus.app
Oxone/H2SO41-Phenyl-5-iodoimidazoleImidazole-substituted cyclic iodonium salts nih.gov
Hydrogen Peroxide2-Mercapto-4-imidazole formate ethyl esterEthyl imidazole-4-carboxylate guidechem.com

Methodological Advancements in Imidazole Synthesis

Recent advancements in synthetic methodologies have focused on improving the efficiency, sustainability, and environmental impact of imidazole synthesis. These include the development of solvent-free and microwave-assisted protocols, as well as the implementation of green chemistry principles.

Solvent-Free and Microwave-Assisted Synthetic Protocols

Solvent-Free Synthesis:

Solvent-free reactions offer numerous advantages, including reduced environmental impact, lower costs, and often easier product purification. asianpubs.org One-pot, solvent-free procedures have been developed for the synthesis of imidazole derivatives with high yields. asianpubs.orgresearchgate.net For instance, the condensation of o-phenylenediamines or benzyl with aromatic aldehydes and ammonium acetate can be carried out under solvent-free conditions at 70°C. asianpubs.org

Microwave-Assisted Synthesis:

Microwave irradiation has emerged as a powerful tool in organic synthesis, significantly accelerating reaction times and often improving yields. researchgate.netijarsct.co.inias.ac.in This technique has been successfully applied to the synthesis of various imidazole derivatives, including 2,4,5-triphenyl imidazoles and 2,4-disubstituted 5-aminoimidazoles. jetir.orgacs.org Microwave-assisted synthesis can reduce reaction times from hours to mere minutes. jetir.orgacs.org For example, a three-step synthesis of 2,4-disubstituted 5-aminoimidazoles that conventionally takes 53 hours can be completed in just 25 minutes using microwave irradiation. acs.org Multicomponent reactions, such as the synthesis of 4-aminoimidazo[1,2-a] asianpubs.orgresearchgate.nettandfonline.comtriazines from 2-aminoimidazoles, have also been efficiently carried out under microwave conditions. rsc.org

The following table compares conventional and advanced synthetic conditions:

Synthesis TypeReactionConventional ConditionsAdvanced ConditionsReference
Imidazole DerivativesCondensation of o-phenylenediamines, aldehydes, and ammonium acetateTypically in a solvent with longer reaction timesSolvent-free, 70°C, ~1 hour asianpubs.org
2,4,5-Triphenyl ImidazolesDebus–Radiziszewski reactionConventional heatingMicrowave irradiation, 1-3 minutes jetir.org
2,4-Disubstituted 5-AminoimidazolesThree-step protocol53 hoursMicrowave irradiation, 25 minutes acs.org
Imidazo[1,2-a]pyrimidine containing imidazolesMulticomponent reactionConventional heatingMicrowave irradiation, 30 minutes nih.gov

Development of Environmentally Conscious (Green Chemistry) Synthetic Pathways

The principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances, are increasingly being applied to imidazole synthesis. ijarsct.co.inresearchgate.net This includes the use of environmentally benign solvents, recyclable catalysts, and energy-efficient reaction conditions. wjbphs.comnih.gov

One approach is the use of water as a solvent, which is a key aspect of green chemistry. wjbphs.com The synthesis of imidazole-based pyrimidine (B1678525) hybrids has been achieved using an eco-friendly aqueous approach. nih.gov Another green strategy is the use of biocatalysts, such as lemon juice, which has been successfully employed as a catalyst in the one-pot synthesis of 2,4,5-triaryl-1H-imidazole derivatives. researchgate.net

The development of recyclable catalysts is also a significant advancement. For example, nano-magnetic catalysts have been used for the synthesis of trisubstituted-NH-imidazoles and can be recovered and reused multiple times without a significant loss of activity. rsc.org Similarly, ultrasound-assisted synthesis is considered a green technique that can enhance reaction rates and yields while reducing the need for hazardous solvents. nih.gov

Examples of green chemistry approaches in imidazole synthesis:

Green Chemistry PrincipleSpecific MethodReactants/CatalystProductReference
Use of Benign SolventsAqueous synthesisNitroimidazoles, carbon nucleophilesImidazole-based pyrimidine hybrids nih.gov
Use of BiocatalystsLemon juice catalysisBenzil, aromatic aldehydes, ammonium acetate2,4,5-Triaryl-1H-imidazole derivatives researchgate.net
Recyclable CatalystsNano-magnetic catalystBenzyl, aldehyde, ammonium acetateTrisubstituted-NH-imidazoles rsc.org
Alternative Energy SourcesUltrasonic irradiationBenzil, aldehydes, primary amine, ammonium acetateTetrasubstituted imidazoles nih.gov

Research on Process-Related Impurities and Byproducts in Industrial and Laboratory Synthesis

The control of impurities is a critical aspect of both industrial and laboratory synthesis of active pharmaceutical ingredients (APIs) and their intermediates, including this compound. Impurities can arise from various sources, including starting materials, reagents, intermediates, and side reactions occurring during the synthetic process. Rigorous analysis and characterization of these impurities are essential to ensure the quality, safety, and efficacy of the final product.

Research into the process-related impurities for imidazole derivatives often reveals a range of substances that can form due to the reactive nature of the imidazole core and the functional groups involved in the synthesis. While specific impurity profiles can be proprietary and depend on the exact synthetic route employed, studies on analogous compounds provide significant insight into the potential byproducts that may form during the synthesis of this compound.

A detailed investigation into the synthesis of a structurally similar compound, ethyl 4-(1-hydroxy-1-methylethyl)-2-propyl-imidazole-5-carboxylate, a key intermediate of Olmesartan (B1677269), has identified several process-related impurities and byproducts. ajrconline.org These findings are highly relevant for understanding the potential impurity profile of this compound, as the core imidazole structure and the presence of an ethyl carboxylate group are common to both molecules. The formation of these impurities is often attributed to side reactions of starting materials, intermediates, or the final product with reagents or solvents, as well as degradation of the product under the reaction or work-up conditions.

The identified impurities in the synthesis of the olmesartan intermediate can be categorized based on their likely origin:

Impurities from Side Reactions of Key Intermediates: In multi-step syntheses, intermediates can undergo unintended reactions. For example, the formation of acetyl-substituted imidazoles can occur if a precursor like dicyanoimidazole reacts with a Grignard reagent (e.g., methyl magnesium chloride) in an unintended manner, followed by hydrolysis and esterification. ajrconline.org

Byproducts from Incomplete Reactions or Reagent-Solvent Interactions: The presence of residual reagents or the use of certain solvents can lead to the formation of impurities. For instance, methoxy-substituted imidazoles can arise from the reaction with methanol (B129727) if it is used as a solvent or quenching agent. ajrconline.org

Degradation Products: The final product or intermediates may degrade under certain conditions (e.g., high temperature, presence of acid or base), leading to impurities such as olefinic derivatives through dehydration. ajrconline.org

Over-alkylation or Acylation Products: The reactive sites on the imidazole ring and its substituents can sometimes react further with alkylating or acylating agents present in the reaction mixture, leading to di-substituted or other undesired products. ajrconline.org

The following interactive data table summarizes some of the key impurities identified in the synthesis of a close analogue to this compound, which can be considered potential impurities in the synthesis of the target compound as well.

Impurity NamePotential Origin
Ethyl carbinol imidazoleSide reaction of ester group
Methoxy imidazoleReaction with methanol (solvent/reagent)
Olefinic imidazoleDehydration of a hydroxyalkyl intermediate
4-Acetyl imidazoleSide reaction of a nitrile intermediate
Diacetyl imidazoleOver-acylation side reaction
5-Acetyl imidazoleIsomeric acylation product
Diethyl ester imidazoleImpurity from starting materials or side reaction
Acetate imidazole ImpurityReaction with acetic acid or anhydride (B1165640)
Propionate imidazole ImpurityReaction with propionic acid or anhydride
Isobutyrate Imidazole ImpurityReaction with isobutyric acid or anhydride
Butyl Imidazole ImpurityImpurity from starting materials or reagents

This table is based on impurities identified in the synthesis of a structural analogue and represents potential impurities for this compound. ajrconline.org

Furthermore, general principles of imidazole synthesis suggest other potential impurities. The formation of isomeric imidazoles is a common challenge, where substituents may be located at different positions on the imidazole ring than intended. organic-chemistry.org The regioselectivity of reactions on the imidazole ring can be sensitive to reaction conditions such as pH, temperature, and the choice of solvent and base. youtube.com For instance, N-alkylation of imidazoles can lead to a mixture of N-1 and N-3 alkylated products, depending on the steric and electronic properties of the substituents.

In industrial settings, the avoidance of certain byproducts is a key consideration for developing environmentally friendly and economically viable processes. For example, a patent for the production of 4-amino-5-imidazole formamide (B127407) highlights a method that avoids the generation of cyano-containing and nitrogen-containing wastewater, which are likely byproducts in more traditional synthetic routes. google.com This indicates that unreacted starting materials containing nitrile groups or the formation of nitrogenous waste are significant concerns in the large-scale synthesis of related imidazole compounds.

Chemical Reactivity and Functional Group Transformations of Ethyl 4 Amino 1h Imidazole 2 Carboxylate

Reactivity of the 4-Amino Group in Post-Synthetic Derivatization

The 4-amino group of ethyl 4-amino-1H-imidazole-2-carboxylate exhibits nucleophilic properties characteristic of aromatic amines, enabling a variety of functional group transformations. These reactions are pivotal for the structural diversification of the imidazole (B134444) scaffold, leading to a wide array of derivatives with potential applications in medicinal chemistry and materials science.

Nucleophilic Substitution Reactions Involving the Amino Moiety

The lone pair of electrons on the nitrogen atom of the 4-amino group allows it to act as a nucleophile, participating in substitution reactions with suitable electrophiles. While direct examples with this compound are not extensively documented in readily available literature, the reactivity is analogous to other amino-heterocyclic compounds. For instance, the amino group can react with activated alkyl or aryl halides. The reaction of related amino-thiazole derivatives with excess amines in ethanol (B145695) in the presence of catalytic hydrochloric acid demonstrates the nucleophilic character of such amino groups in heterocyclic systems researchgate.net.

Acylation and Amide Formation for Structural Diversification

Acylation of the 4-amino group is a common strategy to introduce a wide range of substituents, thereby modifying the electronic and steric properties of the molecule. This transformation is typically achieved by reacting the aminoimidazole with acylating agents such as acyl chlorides or acid anhydrides under basic conditions. The resulting amides are often stable and can serve as precursors for further synthetic manipulations.

A general method for amide synthesis involves the direct coupling of a carboxylate salt with an amine using a coupling agent like HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in the presence of a non-nucleophilic base such as Hünig's base (N,N-diisopropylethylamine) acs.org. This method is highly efficient for a wide variety of carboxylates and amines acs.org.

Table 1: Examples of Acylation and Amide Formation Reactions

Starting MaterialReagentProductReaction ConditionsReference
Lithium 5-bromo-1H-pyrrole-2-carboxylateAmine, HBTU, Hünig's base5-bromo-1H-pyrrole-2-carboxamidesNot specified acs.org

Reductive Amination Pathways for Amine Modifications

Reductive amination provides a pathway to introduce alkyl groups to the 4-amino moiety. This two-step process typically involves the initial reaction of the amine with an aldehyde or ketone to form an imine or enamine intermediate, which is then reduced in situ to the corresponding secondary or tertiary amine. A variety of reducing agents can be employed, with sodium borohydride (B1222165) and its derivatives being common choices.

A novel, green, and solvent-free method for the one-pot reductive amination of carbonyl compounds utilizes thiamine (B1217682) hydrochloride as a catalyst researchgate.net. This method is effective for a range of functionalized amines and aldehydes, including aliphatic, aromatic, and heteroaromatic substrates researchgate.net.

Transformations of the Ethyl Ester Functionality

The ethyl ester group at the 2-position of the imidazole ring is susceptible to various transformations, most notably hydrolysis to the corresponding carboxylic acid and transesterification with other alcohols. These reactions are fundamental for creating derivatives with altered solubility, polarity, and potential for further conjugation.

Ester Hydrolysis to Corresponding Carboxylic Acids

The hydrolysis of the ethyl ester to the carboxylic acid is a common and crucial transformation. This reaction is typically carried out under basic conditions, for example, by heating with an aqueous solution of a base like sodium hydroxide (B78521) or potassium hydroxide, followed by acidification to protonate the resulting carboxylate salt.

Patents describing the synthesis of related imidazole compounds provide specific examples of this reaction. For instance, the synthesis of 1H-imidazole-4-carboxylic acid involves the hydrolysis of ethyl 1H-imidazole-4-carboxylate using a potassium hydroxide solution google.com. The reaction proceeds at room temperature, and subsequent acidification with sulfuric acid to a pH of 1-2 yields the carboxylic acid google.com.

Table 2: Examples of Ester Hydrolysis Reactions

Starting MaterialReagent(s)ProductReaction ConditionsReference
Ethyl 1H-imidazole-4-carboxylate1. KOH solution (1.5% w/w) 2. H₂SO₄1H-imidazole-4-carboxylic acid30°C, then acidification to pH 2 google.com
Diethyl 2-propyl-1H-imidazole-4,5-dicarboxylateMeMgBr in THF, then H₂OEthyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H-imidazole-5-carboxylate0-10°C jocpr.com
Intermediate 1 (an imidazole precursor)NaOH, H₂O4-amino-5-imidazole carboxamide95°C, ~3 hours google.com

Transesterification Reactions with Various Alcohols

Transesterification is the process of exchanging the ethyl group of the ester with another alkyl or aryl group from a different alcohol. This reaction can be catalyzed by either an acid or a base masterorganicchemistry.com. In base-catalyzed transesterification, an alkoxide corresponding to the desired alcohol is used. The reaction is an equilibrium process, and using the desired alcohol as the solvent can drive the reaction to completion masterorganicchemistry.com.

Acid-catalyzed transesterification involves protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon for attack by the new alcohol. This process is also reversible and is driven to completion by using a large excess of the reactant alcohol.

Table 3: General Conditions for Transesterification

Catalyst TypeReagentsGeneral ConditionsReference
Base-catalyzedEster, Alkoxide (e.g., NaOCH₃)Alcohol solvent (e.g., Methanol) masterorganicchemistry.com
Acid-catalyzedEster, Alcohol, Acid (e.g., H₂SO₄)Excess of the desired alcohol as solvent masterorganicchemistry.com

Aminolysis Reactions with Primary Amines

The ethyl carboxylate group at the C2 position of the imidazole ring is susceptible to nucleophilic attack by amines, leading to the formation of corresponding amides. This aminolysis reaction is a standard method for converting esters to amides and is crucial for introducing a diverse range of substituents. The reaction typically involves heating the ester with a primary amine, sometimes in the presence of a catalyst.

The direct aminolysis of this compound with primary amines allows for the synthesis of various 4-amino-1H-imidazole-2-carboxamides. These products are of interest as they are structurally related to key intermediates used in the synthesis of pharmaceuticals and agricultural chemicals. google.com The reaction proceeds via a nucleophilic acyl substitution mechanism, where the amine attacks the electrophilic carbonyl carbon of the ester, leading to a tetrahedral intermediate which then collapses to form the amide and ethanol. The use of catalysts like 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) can facilitate this transformation, particularly when less reactive amines are used. stackexchange.com

Table 1: Examples of Aminolysis Reactions with Primary Amines

Primary Amine Reaction Conditions Product Yield (%)
Benzylamine Methanol (B129727), Reflux, 8h 4-Amino-N-benzyl-1H-imidazole-2-carboxamide Moderate to High
n-Butylamine Ethanol, Sealed Tube, 100°C, 12h 4-Amino-N-butyl-1H-imidazole-2-carboxamide Moderate

Note: The data in this table is illustrative, based on general principles of aminolysis reactions for similar heterocyclic esters, as specific documented examples for this compound are limited in publicly accessible literature.

Alkylation and Other Electrophilic Reactions at the Imidazole Nitrogen Atoms

The imidazole ring of this compound contains two nitrogen atoms, both of which are potential sites for electrophilic attack, such as alkylation. Due to the unsymmetrical nature of the ring, alkylation can lead to a mixture of N1 and N3 substituted isomers. The regioselectivity of this reaction is influenced by several factors, including the nature of the alkylating agent, the reaction conditions (solvent, base), and the electronic effects of the substituents on the imidazole ring. otago.ac.nz

The 4-amino group is an electron-donating group, which increases the nucleophilicity of the ring nitrogens. Conversely, the ethyl carboxylate group at C2 is electron-withdrawing. In unsymmetrical imidazoles, electron-withdrawing groups tend to direct alkylation to the more remote nitrogen atom. otago.ac.nz Therefore, for this compound, alkylation is generally expected to favor the N1 position. However, steric hindrance and the specific reaction pathway (e.g., via the neutral imidazole or the imidazolate anion) can significantly alter the product ratio. otago.ac.nzresearchgate.net Studies on related imidazole derivatives show that N-alkylation is a common strategy to produce compounds with enhanced biological activities. researchgate.netnih.gov

Table 2: Regioselectivity in N-Alkylation of Substituted Imidazoles

Imidazole Substrate Alkylating Agent Conditions Major Product Reference
2-Methyl-4(5)-nitroimidazole Benzyl (B1604629) halides Phase Transfer Catalyst, RT N1-(4-substitutedbenzyl)-2-methyl-4-nitro-1H-imidazoles researchgate.net
Imidazole Morita–Baylis–Hillman (MBH) acetates Toluene, Reflux N-Substituted Imidazole beilstein-journals.org

Note: This table presents findings from related substituted imidazoles to illustrate general principles of N-alkylation, as direct regioselective studies on this compound are not widely reported.

Investigations into Ring System Stability and Tautomerism

Tautomerism is an important characteristic of the 1H-imidazole ring system. For this compound, two principal forms of tautomerism are relevant: prototropic tautomerism of the imidazole ring and amino-imino tautomerism of the 4-aminopyridine (B3432731) moiety within the imidazole ring.

The prototropic tautomerism involves the migration of a proton between the N1 and N3 nitrogen atoms. In the case of this compound, this results in an equilibrium between the 4-amino and 5-amino tautomers. The position of this equilibrium is highly dependent on the solvent, temperature, and pH. researchgate.net

Furthermore, the 4-amino group can exist in equilibrium with its 4-imino tautomer. This amino-imino tautomerism can influence the molecule's hydrogen bonding capabilities and its reactivity. researchgate.net While the amino form is generally predominant for most aminopyrimidines and related heterocycles in aqueous solution, the relative stability can be altered by substitution and environmental factors. researchgate.netresearchgate.net Computational and spectroscopic studies on related N-hydroxyimidazoles have shown that such tautomeric equilibria are sensitive and crucial to understanding the molecule's chemical properties. researchgate.net

Decarboxylation is the removal of a carboxyl group, typically with the release of carbon dioxide. While the ethyl ester of this compound is stable, its corresponding carboxylic acid (4-amino-1H-imidazole-2-carboxylic acid), obtained via hydrolysis, can undergo decarboxylation under certain conditions.

The decarboxylation of simple aliphatic carboxylic acids is difficult, but the reaction is often facilitated when there are electron-withdrawing groups or a double-bonded function attached to the α-carbon. libretexts.org For imidazole-2-carboxylic acids, the reaction involves the loss of CO2 to yield the corresponding imidazole. Studies on the decarboxylation of 1-methyl-4,5-imidazoledicarboxylic acid have shown that the reaction is highly dependent on the solvent and reaction conditions. Heating in acetic anhydride (B1165640) preferentially yields 1-methyl-5-imidazolecarboxylic acid, whereas heating in N,N-dimethylformamide or pyrolysis leads to 1-methyl-4-imidazolecarboxylic acid. oup.com This highlights that the stability of the intermediate carbanion or the reaction mechanism (e.g., via a cyclic transition state) plays a key role in determining the outcome of decarboxylation in substituted imidazoles. libretexts.orgoup.com The thermal decomposition of imidazole-2-carbaldehydes in ethanol to the corresponding imidazole and ethyl formate (B1220265) further suggests the relative instability of a carbonyl group at the C2 position under heating. researchgate.net

Biological Activities and Medicinal Chemistry Applications of Ethyl 4 Amino 1h Imidazole 2 Carboxylate and Its Derivatives

Antimicrobial Activity Research

Derivatives of the imidazole (B134444) core have been extensively investigated for their ability to combat microbial infections. mdpi.com The five-membered heterocyclic structure is a common feature in many antimicrobial agents, and modifications to this scaffold have led to the discovery of compounds with significant efficacy against bacteria, fungi, and other pathogens. mdpi.comlongdom.org

The search for new antibacterial agents is driven by the rise of drug-resistant pathogens. Imidazole derivatives have emerged as a promising class of compounds in this area. mdpi.com Studies have shown that these compounds can inhibit bacterial growth by mechanisms such as disrupting cell wall synthesis or inhibiting protein synthesis. mdpi.com

For instance, novel imidazole derivatives synthesized through the Debus–Radziszewski reaction have demonstrated antimicrobial activities against both Gram-positive and Gram-negative bacterial strains. mdpi.com In one study, the antibacterial efficacy of synthesized imidazole derivatives was evaluated against several pathogenic strains, with Minimum Inhibitory Concentration (MIC) values determined as shown in the table below. mdpi.com

Compound/AntibioticS. aureus (ATCC 29213)MRSA (ATCC 43300)E. coli (ATCC 25922)P. aeruginosa (ATCC 1744)A. baumannii (ATCC 747)
HL1 156.25 µg/mL156.25 µg/mL312.5 µg/mL625 µg/mL1250 µg/mL
HL2 312.5 µg/mL312.5 µg/mL625 µg/mL1250 µg/mL2500 µg/mL
Vancomycin 1.25 µg/mL1.25 µg/mL>40 µg/mL>40 µg/mL>40 µg/mL
Ciprofloxacin 1.25 µg/mL1.25 µg/mL0.04 µg/mL0.312 µg/mL0.625 µg/mL
Data sourced from a study on novel imidazole derivatives. mdpi.com

Other research has focused on hybrid molecules. For example, 5-nitroimidazole/1,3,4-oxadiazole (B1194373) hybrids were screened for their activity against E. coli and P. aeruginosa (Gram-negative), and B. subtilis and S. aureus (Gram-positive). nih.gov Certain hybrids, specifically 62e, 62h, and 62i, showed significant activity against E. coli, with MIC values ranging from 4.9 to 17 µM. nih.gov Similarly, imidazole-based azo dyes combined with silver nanoparticles have shown synergistic antibacterial effects against E. coli and P. aeruginosa. researchgate.net

Imidazole derivatives are a cornerstone of antifungal therapy. A series of fifteen 5-aminoimidazole-4-carboxamidrazones, derived from the ethyl 4-amino-1H-imidazole-2-carboxylate scaffold, were screened for antimicrobial activity. researchgate.net While showing only moderate activity against bacteria, all compounds exhibited activity against Candida species. researchgate.net Three of the most potent antifungal compounds from this series were further tested against other fungal pathogens, demonstrating strong inhibition of Candida krusei and Cryptococcus neoformans. researchgate.net

Another study involving new 4-carboxylic imidazole derivatives reported good antimicrobial activity against Candida albicans. researchgate.net The mechanism of action for many antifungal imidazoles involves the inhibition of enzymes crucial for the integrity of the fungal cell membrane, such as lanosterol (B1674476) 14α-demethylase. imedpub.com

The broad biological activity of the imidazole scaffold extends to antiviral and antitubercular applications. imedpub.comlongdom.org Research has explored various imidazole derivatives for their potential to inhibit viral replication and the growth of Mycobacterium tuberculosis. researchgate.net

In the realm of antitubercular research, a significant focus has been on developing inhibitors for essential mycobacterial enzymes. nih.gov A series of arylcarboxamide derivatives were designed as potential inhibitors of the MmpL3 transporter, which is crucial for building the mycobacterial cell wall. nih.gov Among these, naphthamide derivatives showed the most potent activity against the M. tuberculosis H37Rv strain, with MIC values as low as 6.55 µM. nih.gov Other scaffolds, like quinolone-2-carboxamides and 4-arylthiazole-2-carboxamides, also emerged as potential MmpL3 inhibitors. nih.gov Additionally, a library of hydrazide derivatives containing a 1,3,4-oxadiazole core showed promising antimycobacterial activity, with some derivatives being effective against pyrazinamide-resistant strains with MIC values of 4 µg/mL. nih.gov

Anticancer and Antitumor Research

The imidazole framework is a key component in several anticancer drugs, and derivatives of this compound have been a fertile ground for the discovery of new antitumor agents. nih.govnih.gov

A significant body of research has focused on evaluating the cytotoxic effects of imidazole derivatives against various human cancer cell lines. A pivotal study synthesized a series of 5-amino-1-N-substituted-imidazole-4-carboxylate building blocks and tested their antiproliferative activity. nih.gov Derivatives with alkyl chains at the N-1 position of the imidazole core showed notable inhibitory effects. nih.gov

Specifically, ethyl 5-amino-1-dodecyl-1H-imidazole-4-carboxylate (compound 5e) demonstrated significant cytotoxicity after 72 hours of treatment, with low IC₅₀ values against cervical (HeLa) and colon (HT-29) cancer cells. nih.gov

CompoundHeLaHT-29HCT-15A549MDA-MB-231
5e 0.737 ± 0.05 µM1.194 ± 0.02 µM>10 µM>10 µM>10 µM
IC₅₀ values for Ethyl 5-amino-1-dodecyl-1H-imidazole-4-carboxylate (5e) against various human cancer cell lines. nih.gov

Another study on novel 1-(4-substituted phenyl)-2-ethyl imidazole derivatives found that many compounds had improved antiproliferative activity compared to the standard drugs 5-Fluorouracil (5-FU) and Methotrexate (MTX). nih.gov Compound 4f from this series was particularly potent against three cancer cell lines and showed a high selectivity index, indicating it was significantly less toxic to normal cells than to tumor cells. nih.gov Furthermore, some 2,4-disubstituted-1,5-diphenyl-1H-imidazole derivatives have shown highly significant cytotoxic activity against the Hep G2 human liver cancer cell line. indexcopernicus.com

While much of the research is in the in vitro stage, some studies have progressed to in vivo models. For example, nitroimidazole-sulfanyl ethyl derivatives were evaluated in vivo in mice, where they significantly reduced lesion size caused by Leishmania parasites, demonstrating the potential for in vivo efficacy of such derivatives. nih.gov

Understanding the mechanism of action is crucial for drug development. Research into imidazole derivatives has uncovered several antitumor mechanisms.

Inhibition of Cell Proliferation and Migration: The highly active derivative, ethyl 5-amino-1-dodecyl-1H-imidazole-4-carboxylate (5e), was found to significantly inhibit tumor cell colony formation and migration. nih.gov It also exhibited anti-adhesive effects on HeLa cells, which is critical in preventing metastasis. nih.gov

Apoptosis Induction: Apoptosis, or programmed cell death, is a key target for cancer therapy. nih.gov Several imidazole derivatives have been shown to induce apoptosis in cancer cells.

Compound 5e was found to reduce the mitochondrial membrane potential in a dose-dependent manner and induce early apoptosis in both HeLa and HT-29 cells. nih.gov

Compound 4f , a potent 1-(4-substituted phenyl)-2-ethyl imidazole, was shown to induce apoptosis in HeLa cells by increasing the expression of the pro-apoptotic protein Bax and decreasing the expression of the anti-apoptotic protein Bcl-2. nih.gov

Another imidazole derivative, NSC 771432 , was found to induce cell cycle arrest in the G2/M phase and trigger cellular senescence in A549 lung cancer cells. rsc.org

These findings indicate that derivatives of this compound can exert their anticancer effects through multiple pathways, including the direct killing of cancer cells via apoptosis and the inhibition of processes essential for tumor growth and spread. nih.govnih.gov

Immunomodulatory and Anti-inflammatory Properties

A series of ethyl 5-amino-1-N-substituted-imidazole-4-carboxylate building blocks, which are isomers of the titular compound, were synthesized and evaluated for their antiproliferative effects against various human cancer cell lines. nih.gov The results indicated that derivatives with alkyl chains at the N-1 position of the imidazole core exhibited notable inhibitory effects on cell growth and proliferation. nih.gov

One of the most active compounds, ethyl 5-amino-1-dodecyl-1H-imidazole-4-carboxylate (5e) , showed significant activity against HeLa (cervical cancer) and HT-29 (colon cancer) cells. nih.gov Further studies revealed that this compound could inhibit tumor cell colony formation, and migration, and had anti-adhesive effects on HeLa cells. nih.gov It was also found to have anti-tubulin activity and induced early apoptosis in cancer cells by reducing the mitochondrial membrane potential. nih.gov These anticancer activities suggest potential immunomodulatory effects, as the immune system plays a critical role in recognizing and eliminating cancer cells.

Table 1: Antiproliferative Activity of Ethyl 5-amino-1-N-substituted-imidazole-4-carboxylate Derivatives

Compound R Group Cell Line IC50 (μM)
5e Dodecyl HeLa 0.737 ± 0.05
5e Dodecyl HT-29 1.194 ± 0.02

Data from a study on the antiproliferative potential of these derivatives after 72 hours of treatment. nih.gov

Additionally, a series of novel ethyl-5-amino-3-methylthio-1H-pyrazole-4-carboxylates, which share some structural similarities with imidazole derivatives, were synthesized and screened for in vivo analgesic and anti-inflammatory activities. researchgate.net Several of these compounds exhibited significant activity with a reduced ulcerogenic index compared to the standard drug, diclofenac (B195802) sodium. researchgate.net While not direct derivatives, these findings further support the potential of related heterocyclic systems in the development of new anti-inflammatory agents.

Preclinical Drug Discovery and Development Insights

The journey of a drug from a laboratory concept to a clinical candidate is a meticulous process involving the identification of promising lead compounds and their subsequent optimization to enhance efficacy and drug-like properties. This compound and its derivatives have featured prominently in these early stages of drug discovery, demonstrating significant potential across diverse therapeutic landscapes.

The process of identifying a lead compound often begins with the screening of a library of molecules for activity against a specific biological target. Once a "hit" is identified, medicinal chemists embark on a process of lead optimization, systematically modifying the chemical structure to improve potency, selectivity, and pharmacokinetic properties. The this compound scaffold has proven to be a fertile ground for such endeavors.

A notable example of lead optimization is the development of inhibitors for Transforming Growth Factor-β-Activated Kinase 1 (TAK1), a key signaling protein implicated in inflammatory diseases and cancer. Through a DNA-encoded chemical library (DECL) screen, a cluster of compounds based on a pyrrole-2,4-1H-dicarboxamide scaffold was identified as selective TAK1 inhibitors. A subsequent "scaffold-hop" to the corresponding imidazole structure led to a significant increase in biochemical potency. nih.gov This strategic modification highlights a common and effective lead optimization strategy where the core scaffold is altered to improve target engagement.

In a similar vein, researchers have focused on optimizing 1H-imidazole-2-carboxylic acid derivatives as potent inhibitors of Verona Integron-encoded Metallo-β-lactamases (VIMs), enzymes that confer bacterial resistance to last-resort carbapenem (B1253116) antibiotics. Structure-guided optimization, including X-ray crystallography, was employed to understand how modifications at the 1-position of the imidazole ring could lead to enhanced interactions with the flexible active site loops of the enzyme. This approach resulted in the identification of inhibitors with potent synergistic antibacterial activity when combined with meropenem.

Furthermore, the this compound framework has served as a crucial starting point for generating novel anticancer agents. In one study, a series of 5-amino-1-N-substituted-imidazole-4-carboxylate building blocks were synthesized and evaluated for their ability to inhibit the growth of various human cancer cell lines. nih.gov The preliminary screening revealed that derivatives featuring alkyl chains at the N-1 position of the imidazole core exhibited notable inhibitory effects. nih.gov This demonstrates a classic lead identification strategy where a library of related compounds is created from a central building block to explore structure-activity relationships (SAR).

Further optimization of these initial hits led to the identification of ethyl 5-amino-1-dodecyl-1H-imidazole-4-carboxylate (a positional isomer of the title compound) as a particularly potent derivative. nih.gov This compound displayed significant inhibitory effects on tumor cell colony formation and migration. nih.gov The success of these optimization strategies underscores the utility of the aminoimidazole carboxylate scaffold in generating promising lead candidates for therapeutic development.

The versatility of the this compound scaffold is further evidenced by the broad spectrum of pharmacological activities exhibited by its derivatives. Beyond targeted lead optimization for a single disease, this chemical framework has been explored for its potential across a range of therapeutic areas, including infectious diseases and oncology.

Anticancer Activity:

The imidazole core is a recurring motif in a number of clinically used anticancer drugs. acs.org Building on this precedent, researchers have extensively investigated derivatives of this compound for their anticancer properties. For instance, the aforementioned ethyl 5-amino-1-dodecyl-1H-imidazole-4-carboxylate was found to induce early apoptosis in cervical (HeLa) and colon (HT-29) cancer cells and exhibited antitubulin activity. nih.gov The IC₅₀ values for this compound were found to be 0.737 µM for HeLa cells and 1.194 µM for HT-29 cells, indicating potent anticancer activity. nih.gov

In other studies, novel imidazole derivatives have been synthesized and shown to be effective against breast, prostate, and brain cancer cell lines. doronscientific.com The introduction of various substituents on the imidazole ring has been a key strategy to modulate their anticancer efficacy. doronscientific.com This broad exploration of different cancer types highlights the significant potential of this class of compounds in oncology.

Anti-Infective Properties:

The imidazole ring is a well-established pharmacophore in anti-infective drug discovery. nih.gov Derivatives of this compound have been investigated for their potential to combat bacterial and viral infections. For example, novel imidazole derivatives have been synthesized and shown to inhibit the growth of both Gram-positive and Gram-negative bacterial strains. nih.gov

In the realm of antiviral research, derivatives of structurally related imidazole carboxylates have been designed as inhibitors of HIV-1 integrase, a crucial enzyme for viral replication. nih.gov By synthesizing a series of 1,5-diaryl-1H-imidazole-4-carboxylic acids and their corresponding carbohydrazides, researchers were able to identify compounds that selectively bind to the LEDGF/p75-binding pocket of HIV-1 integrase. nih.gov Although these specific derivatives did not originate directly from this compound, they showcase the potential of the broader imidazole carboxylate scaffold in the development of novel anti-HIV agents.

The collective findings from these diverse studies underscore the significant preclinical potential of this compound and its derivatives. The adaptability of this scaffold allows for the generation of a wide range of compounds with promising activities against various diseases, making it a valuable asset in the ongoing quest for new and effective medicines.

Structure Activity Relationship Sar and Computational Chemistry Studies

Design Principles for Modulating Biological Activity through Structural Modifications

The biological activity of Ethyl 4-amino-1H-imidazole-2-carboxylate can be systematically modulated by making specific structural modifications. The core principle of SAR is that the activity of a compound is a function of its structure. Key modifiable positions on this molecule include the amino group (C4), the ethyl carboxylate group (C2), and the nitrogen atoms of the imidazole (B134444) ring (N1 and N3).

N1-Substitution: Research on analogous ethyl 5-amino-1-N-substituted-imidazole-4-carboxylates has shown that introducing alkyl chains at the N-1 position can significantly influence biological activity. nih.gov For instance, a study demonstrated that derivatives with long alkyl chains, such as a dodecyl group, at the N-1 position exhibited potent antiproliferative activity against various cancer cell lines. nih.gov This suggests that modifying the N1 position of this compound with lipophilic groups could be a viable strategy to enhance its interaction with specific biological targets.

Amino Group (C4) Modification: The amino group is a key hydrogen bond donor and can be crucial for target recognition. Acylation, alkylation, or conversion to other functional groups (e.g., amides, sulfonamides) would alter its electronic and steric properties, thereby modulating binding affinity and selectivity.

Ester Group (C2) Modification: The ethyl carboxylate group is a hydrogen bond acceptor and contributes to the molecule's polarity and solubility. Hydrolysis to the corresponding carboxylic acid would introduce a negative charge at physiological pH, potentially forming salt bridges with target proteins. nih.gov Conversion to various amides could introduce new hydrogen bonding interactions and alter pharmacokinetic properties. Studies on other heterocyclic carboxylates have shown that such modifications are critical for activity. nih.gov

A study on cephalosporins bearing C-7 aminoimidazole residues highlighted the critical role of the aminoimidazole pKa in defining the antibacterial spectrum and stability, indicating that the basicity of the imidazole core is a key determinant of activity. researchgate.net

In Silico Approaches and Molecular Docking Analysis for Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second molecule, typically a protein receptor. nih.gov This method is instrumental in virtual screening and for understanding the molecular basis of a ligand's activity.

For this compound, a typical molecular docking workflow would involve:

Target Identification: Identifying a putative protein target based on the activity of analogous compounds. For example, given the anticancer activity of related imidazoles, potential targets could include protein kinases or enzymes involved in cell proliferation like dihydrofolate reductase. nih.govsigmaaldrich.com

Protein and Ligand Preparation: Obtaining the 3D structure of the target protein (from databases like the Protein Data Bank) and preparing the 3D structure of the ligand, ensuring correct protonation states and geometries.

Docking Simulation: Using software like AutoDock or Glide, the ligand is placed into the binding site of the protein, and various conformations are sampled. The software calculates a "docking score" for each pose, which estimates the binding affinity.

A molecular docking study on a series of imidazole derivatives as 14α-demethylase inhibitors revealed that the imidazole ring's nitrogen atom coordinates with the heme iron of the enzyme, while other parts of the molecule form π-π interactions with phenylalanine residues. nih.gov It is plausible that the N3 atom of this compound could act as a key interaction point with a metallic cofactor or a hydrogen bond donor in a target's active site.

Table 1: Illustrative Docking Scores of Analogous Imidazole Derivatives against Potential Cancer Targets (Note: This table is illustrative and based on findings for related imidazole compounds, not this compound itself.)

Compound Class Target Protein Typical Binding Energy (kcal/mol) Key Interactions Observed
Imidazole-based inhibitors 14α-demethylase -7.0 to -9.5 Heme coordination, π-π stacking
Thiazol-benzimidazoles EGFR Tyrosine Kinase -6.5 to -8.0 Hydrogen bonds with backbone residues

Data compiled from representative studies on imidazole analogs. researchgate.netsigmaaldrich.comnih.gov

Advanced Computational Methodologies: Density Functional Theory (DFT) and Molecular Dynamics (MD) Simulations

DFT and MD simulations provide deeper insights into the behavior of molecules at the atomic level.

Density Functional Theory (DFT): DFT is a quantum mechanical method used to investigate the electronic structure of molecules. acs.org For this compound, DFT calculations could predict:

Molecular Geometry: The most stable 3D conformation.

Electronic Properties: Distribution of electron density, molecular electrostatic potential (MEP), and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO-LUMO energy gap is an indicator of chemical reactivity and stability. acs.org

Spectroscopic Properties: Predicting IR and NMR spectra to aid in experimental characterization.

Molecular Dynamics (MD) Simulations: MD simulations model the physical movements of atoms and molecules over time. doronscientific.com An MD simulation of this compound bound to a target protein can:

Assess the stability of the docked pose.

Reveal the role of water molecules in the binding pocket.

Characterize conformational changes in the protein upon ligand binding. bldpharm.com

Calculate binding free energies, providing a more rigorous estimate of affinity than docking scores alone.

MD simulations on protein-protein complexes have been used to clarify the specific changes in binding modes and identify key residues responsible for the interaction throughout the binding process. doronscientific.com

Protein-Ligand Interaction and Receptor Binding Studies at a Molecular Level

Understanding the specific non-covalent interactions between a ligand and its receptor is fundamental to drug design. For this compound, the key interacting moieties are:

Imidazole Ring: The ring can participate in π-π stacking with aromatic amino acid residues (e.g., Phenylalanine, Tyrosine, Tryptophan). The nitrogen atoms can act as hydrogen bond acceptors, while the N-H can be a hydrogen bond donor.

Amino Group (C4): This primary amine is a strong hydrogen bond donor and can also be a hydrogen bond acceptor. Its interactions are critical for specificity.

Ethyl Carboxylate Group (C2): The carbonyl oxygen is a strong hydrogen bond acceptor. The ethyl chain can form van der Waals or hydrophobic interactions.

Studies on 5-amino-1-aryl-1H-imidazole-4-carboxylates have used X-ray crystallography to show how N-H···O and N-H···N hydrogen bonds link molecules into complex sheets and three-dimensional frameworks, highlighting the importance of these interactions in supramolecular assembly and, by extension, in receptor binding. lookchem.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

QSAR models are mathematical relationships that correlate the chemical structures of a series of compounds with their biological activities. wikipedia.org These models are used to predict the activity of new, unsynthesized compounds.

To build a QSAR model for a series of analogs of this compound, the following steps would be taken:

Data Set: A series of structurally related compounds with experimentally determined biological activities (e.g., IC50 values) is required.

Descriptor Calculation: Various physicochemical properties (descriptors) are calculated for each molecule. These can include electronic (e.g., partial charges), steric (e.g., molecular volume), and hydrophobic (e.g., LogP) parameters.

Model Building: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are used to build an equation that relates the descriptors to the activity.

Validation: The model's predictive power is rigorously tested using internal and external validation techniques.

A QSAR study on imidazole-4,5-dicarboxamides identified that polarizability and electronegativity were key descriptors affecting antiviral activity, underscoring the importance of the heterocyclic ring system. For this compound analogs, a QSAR model could reveal the optimal electronic and steric features needed for enhanced bioactivity.

Investigation of Electronic Properties and Their Influence on Reactivity and Bioactivity

The electronic properties of a molecule govern its reactivity and how it interacts with biological targets. DFT calculations are the primary tool for this investigation.

Molecular Electrostatic Potential (MEP): An MEP map visually represents the charge distribution on a molecule. For this compound, the MEP would likely show negative potential (red/yellow) around the carbonyl oxygen and the imidazole nitrogens, indicating sites prone to electrophilic attack or hydrogen bond donation from a receptor. Positive potential (blue) would be expected around the amino group's hydrogens, highlighting a region for nucleophilic attack or hydrogen bond acceptance by a receptor.

Frontier Molecular Orbitals (HOMO/LUMO): The HOMO is the outermost orbital containing electrons and is associated with the ability to donate electrons. The LUMO is the innermost orbital without electrons and relates to the ability to accept electrons. A small HOMO-LUMO energy gap suggests higher reactivity. lookchem.com The distribution of these orbitals on the molecule indicates the most probable sites for reaction. For instance, in related imidazoles, the HOMO is often localized on the imidazole ring, making it a key site for interactions.

Table 2: Predicted Electronic Properties of this compound based on Analog Studies (Note: This table presents hypothetical values and properties based on DFT studies of similar structures.)

Property Predicted Characteristic Implication for Bioactivity
HOMO Energy Relatively high Good electron-donating capability, potentially at the imidazole ring or amino group.
LUMO Energy Relatively low Good electron-accepting capability, potentially at the carboxylate group.
HOMO-LUMO Gap Moderate Suggests good chemical stability combined with sufficient reactivity for biological interactions.
MEP Negative Region Localized on carbonyl oxygen and N3 atom Primary sites for hydrogen bonding with receptor amino acids (e.g., Lys, Arg).

| MEP Positive Region | Localized on amino group hydrogens | Site for hydrogen bonding with receptor carbonyls or carboxylates (e.g., Asp, Glu). |

Analytical and Spectroscopic Characterization in Academic Research

Advanced Spectroscopic Techniques for Structure Elucidation and Confirmation

Spectroscopic methods are indispensable for elucidating the molecular structure of Ethyl 4-amino-1H-imidazole-2-carboxylate, confirming the presence of key functional groups, and determining its electronic properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise structure of an organic molecule in solution. By analyzing the chemical shifts, multiplicities, and coupling constants of ¹H and ¹³C nuclei, the connectivity of atoms can be mapped out.

Although specific experimental NMR data for this compound is not available in the searched literature, data for the closely related compound, Ethyl 1H-imidazole-2-carboxylate , provides a reference for the expected signals of the ethyl ester and imidazole (B134444) ring protons. chemicalbook.com For the target compound, one would anticipate signals corresponding to the ethyl group (a quartet for the -CH₂- and a triplet for the -CH₃) and a singlet for the C5-H of the imidazole ring. The presence of the amino group at the C4 position and the NH proton would introduce additional characteristic signals.

Interactive Table: Representative ¹H NMR Data for Related Imidazole Compounds

CompoundProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
Ethyl 1H-imidazole-2-carboxylate chemicalbook.com-CH=CH-7.13d1.0
-CH=CH-7.73d1.0
-OCH₂CH₃4.09-4.19m
-OCH₂CH₃1.27t6.4
Ethyl 5-amino-1-methyl-1H-imidazole-4-carboxylate nih.govImidazole-H4.00s
-NH₂5.82s
-OCH₂CH₃4.19-4.25m
-OCH₂CH₃1.18t4.4

Note: The table presents data for related compounds to infer potential spectral characteristics of this compound.

Similarly, ¹³C NMR spectroscopy would confirm the carbon framework. The spectrum is expected to show signals for the two carbons of the ethyl group, the ester carbonyl carbon, and the three carbons of the imidazole ring. The chemical shifts would be influenced by the electron-donating amino group.

Interactive Table: Representative ¹³C NMR Data for Related Imidazole Compounds

CompoundCarbonChemical Shift (δ, ppm)
Ethyl 5-methyl-1H-imidazole-4-carboxylate chemicalbook.com-CH₃14.3
-OCH₂CH₃18.5
-OCH₂CH₃60.1
Imidazole C-5101.6
Imidazole C-4140.3
Imidazole C-2146.1
C=O165.2

Note: The table presents data for a related compound to infer potential spectral characteristics of this compound.

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. For this compound, key expected absorptions would include N-H stretching vibrations for the primary amine and the imidazole ring, C-H stretching for the alkyl and aromatic parts, a strong C=O stretching for the ester, and C=N and C=C stretching vibrations within the imidazole ring.

Interactive Table: Expected IR Absorption Bands for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Intensity
N-H (Amine & Imidazole)Stretching3100-3500Medium-Strong
C-H (Alkyl)Stretching2850-3000Medium
C=O (Ester)Stretching1700-1730Strong
C=N, C=C (Imidazole)Stretching1500-1650Medium
C-O (Ester)Stretching1100-1300Strong
N-HBending1550-1650Medium

Note: This table is based on general IR correlation charts and data from related structures.

Mass Spectrometry (MS) Applications for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a destructive analytical technique that provides information about the molecular weight and structural fragments of a compound. The molecular formula of this compound is C₆H₉N₃O₂, giving it a monoisotopic mass of approximately 155.07 g/mol . cymitquimica.com In a mass spectrum, a molecular ion peak ([M]⁺) or a protonated molecular ion peak ([M+H]⁺) would be expected at m/z 155 or 156, respectively.

Predicted fragmentation patterns would likely involve the loss of the ethoxy group (-OC₂H₅, 45 Da) or the entire ester side chain. PubChemLite provides predicted collision cross-section (CCS) values for various adducts of the hydrochloride salt of the target compound, which are useful in advanced mass spectrometry techniques like ion mobility-mass spectrometry. uni.lu

Interactive Table: Predicted Collision Cross Section (CCS) Data for [M+H]⁺ Adduct of this compound

Adductm/zPredicted CCS (Ų)
[M+H]⁺156.07675131.1
[M+Na]⁺178.05869139.3
[M-H]⁻154.06219130.7
[M+NH₄]⁺173.10329150.1
[M+K]⁺194.03263137.8

Source: PubChemLite. uni.lu

Ultraviolet-Visible (UV-Vis) and Circular Dichroism (CD) Spectroscopy for Electronic and Chiroptical Properties

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The imidazole ring, being an aromatic system, is expected to exhibit characteristic π-π* transitions. The presence of the amino and carboxylate groups will influence the position and intensity of these absorption bands.

Circular Dichroism (CD) spectroscopy is used for chiral molecules to investigate their chiroptical properties. As this compound is not chiral, it would not be expected to show a CD spectrum unless it is part of a larger chiral assembly or complex. No specific UV-Vis or CD spectroscopic data for this compound were found in the searched literature.

Chromatographic Techniques for Purity Assessment, Separation, and Isolation

Chromatographic methods are essential for separating this compound from reaction mixtures and for assessing its purity.

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis and Purification

High-Performance Liquid Chromatography (HPLC) is a key technique for both the quantitative analysis and preparative purification of compounds like this compound. Due to its polar nature, a reversed-phase HPLC method would be most suitable.

A typical HPLC setup would involve a C18 stationary phase column. The mobile phase would likely consist of a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol (B129727), often with a small amount of an acid (like formic acid or trifluoroacetic acid) or a buffer to ensure good peak shape and reproducibility. Detection is commonly performed using a UV detector, set to a wavelength where the imidazole chromophore absorbs strongly. While specific HPLC methods for the title compound are not detailed in the searched literature, analysis of related compounds often employs such conditions. For instance, a Thermo Scientific product page for the related "Ethyl imidazole-4-carboxylate" specifies an assay purity of over 97.5% as determined by HPLC. thermofisher.com

Thin Layer Chromatography (TLC) for Reaction Monitoring and Qualitative Assessment

Thin Layer Chromatography (TLC) is a fundamental and widely employed analytical technique in organic synthesis for the qualitative assessment of compound purity and for monitoring the progress of chemical reactions. Its application in the context of this compound is crucial for ensuring the successful formation of the target molecule and for its purification.

In academic research, TLC serves as a rapid and cost-effective method to follow the conversion of starting materials to the desired imidazole product. Researchers typically spot a small amount of the reaction mixture onto a TLC plate, which consists of a solid stationary phase, usually silica (B1680970) gel, coated on a supportive backing like aluminum or glass. The plate is then placed in a developing chamber containing a suitable mobile phase, a solvent or a mixture of solvents.

As the mobile phase ascends the plate by capillary action, the components of the spotted mixture travel up the plate at different rates depending on their polarity and affinity for the stationary and mobile phases. Generally, less polar compounds travel further up the plate, resulting in a higher Retention Factor (Rf) value, while more polar compounds have a stronger interaction with the silica gel and thus have lower Rf values. The position of the compounds is then visualized, often under ultraviolet (UV) light, as imidazole derivatives are typically UV-active, or by using chemical staining agents.

During the synthesis of this compound, TLC is instrumental in determining the optimal reaction time. By taking samples from the reaction vessel at regular intervals and analyzing them by TLC, chemists can observe the disappearance of the starting material spots and the appearance of a new spot corresponding to the product. The reaction is considered complete when the starting material spot is no longer visible. For instance, in syntheses involving the cyclization of precursors to form the imidazole ring, TLC analysis can confirm the consumption of the initial acyclic compounds. nih.gov

Furthermore, TLC is invaluable for the qualitative assessment of the purity of the final product. A pure sample of this compound should ideally present as a single spot on the TLC plate. The presence of multiple spots would indicate the existence of impurities, such as unreacted starting materials or by-products. This information guides the subsequent purification process, which is often carried out using column chromatography. The selection of an appropriate eluent system for column chromatography is frequently optimized based on the separation observed on the TLC plate.

While specific Rf values are highly dependent on the exact conditions (e.g., silica gel type, plate manufacturer, chamber saturation, and temperature), a representative TLC analysis for the synthesis of this compound can be illustrated. Researchers would typically experiment with different solvent systems to achieve optimal separation between the starting materials and the product. Common mobile phases for compounds of similar polarity include mixtures of a relatively non-polar solvent like hexane (B92381) or dichloromethane (B109758) with a more polar solvent such as ethyl acetate (B1210297) or methanol.

Below is a hypothetical data table representing typical TLC results that might be observed during the synthesis of this compound from a generic precursor, Precursor A.

CompoundMobile Phase (v/v)Rf ValueVisualization Method
Precursor AEthyl Acetate / Hexane (1:1)0.65UV Light (254 nm)
This compoundEthyl Acetate / Hexane (1:1)0.30UV Light (254 nm)
Reaction Mixture (t = 2h)Ethyl Acetate / Hexane (1:1)0.65, 0.30UV Light (254 nm)
Purified ProductDichloromethane / Methanol (95:5)0.45UV Light (254 nm)

Future Research Directions and Broader Academic Impact

Development of Novel Therapeutic Agents Targeting Specific Disease Pathways

The imidazole (B134444) nucleus is a ubiquitous structural motif in many biologically active molecules, and the functional groups of Ethyl 4-amino-1H-imidazole-2-carboxylate offer convenient points for chemical modification. nbinno.com This positions the compound as a valuable starting point for the development of new therapeutic agents. Future research is anticipated to focus on using this scaffold to create derivatives targeting a range of diseases.

Research into structurally related aminoimidazole carboxylates has already demonstrated significant potential in oncology and virology. For instance, a series of ethyl 5-amino-1-N-substituted-imidazole-4-carboxylate derivatives have been synthesized and evaluated for their anticancer properties. nih.gov One derivative, ethyl 5-amino-1-dodecyl-1H-imidazole-4-carboxylate, showed potent activity against HeLa and HT-29 cancer cell lines by inhibiting tumor cell colony formation, migration, and inducing apoptosis. nih.gov Similarly, derivatives like 1,5-diaryl-1H-imidazole-4-carboxylic acids, which can be synthesized from ester precursors, have been investigated as inhibitors of the interaction between HIV-1 integrase and the host protein LEDGF/p75, a novel target in antiretroviral therapy. nih.govmdpi.com

These findings suggest a clear research trajectory for this compound as a key intermediate. Future work will likely involve creating libraries of derivatives by modifying the amino and ester groups to probe structure-activity relationships (SAR) for various biological targets.

Table 1: Potential Therapeutic Applications for Derivatives of Aminoimidazole Carboxylic Esters

Therapeutic AreaTarget Pathway/MechanismExample from Related CompoundsPotential Role of this compound
Oncology Inhibition of cell proliferation, induction of apoptosis, anti-tubulin activityEthyl 5-amino-1-dodecyl-1H-imidazole-4-carboxylate inhibits HeLa cell growth. nih.govScaffold for synthesizing novel anticancer agents. nih.gov
Antiviral (HIV) Inhibition of HIV-1 Integrase-LEDGF/p75 protein-protein interaction1,5-diaryl-1H-imidazole-4-carbohydrazides show moderate antiviral activity. nih.govmdpi.comBuilding block for allosteric HIV-1 integrase inhibitors. nih.gov
Neurological Disorders Targeting undisclosed neurological pathwaysThe related 4-Amino-1-methyl-1H-imidazole-2-carboxylic acid ethyl ester is used as a pharmaceutical intermediate for drugs targeting neurological conditions. nbinno.comPrecursor for compounds aimed at treating neurological diseases. nbinno.com
Anti-fungal Disruption of fungal cell processesN-cyano-1H-imidazole-4-carboxamide derivatives exhibit selective activity against Rhizoctonia solani. nih.govCore structure for developing new classes of fungicides. nih.gov

Exploration of Undiscovered Synthetic Pathways and Methodologies

While methods exist for synthesizing substituted imidazoles, there is considerable room for discovering more efficient, sustainable, and versatile synthetic routes for this compound and its derivatives. Current methods for constructing related imidazole carboxylate cores often involve multi-step processes or require specific, sometimes harsh, conditions.

For example, one established route for creating 1,5-disubstituted imidazole-4-carboxylates involves the cycloaddition reaction between an ethyl isocyanoacetate and an imidoyl chloride. nih.govmdpi.com Another reported method for a key intermediate of the drug Olmesartan (B1677269) involves a three-step synthesis starting from ethyl oxalate (B1200264) and ethyl chloroacetate (B1199739). jocpr.com Researchers have also developed novel one-pot, two-step strategies and methods mediated by reagents like t-BuOK for specific imidazole esters. nih.govmdpi.com

Future research will likely focus on developing more streamlined and environmentally friendly synthetic methodologies. This could include:

Green Chemistry Approaches: Utilizing water as a solvent, employing catalytic systems to reduce waste, and designing one-pot reactions to improve atom economy.

Flow Chemistry: Implementing continuous flow processes for safer, more scalable, and efficient synthesis compared to traditional batch methods.

Enzymatic Synthesis: Exploring the use of enzymes to catalyze the formation of the imidazole ring or perform selective modifications, offering high specificity and mild reaction conditions.

Novel Cycloaddition Strategies: Investigating new types of cycloaddition reactions or novel activating agents to construct the core heterocyclic structure with greater control and in higher yields. nih.gov

Integration into Advanced Materials Science Research and Applications

The functional groups on this compound make it an attractive candidate for applications in materials science. The imidazole ring and amino group can act as ligands, coordinating with metal ions to form complex structures, while the ester group provides a site for polymerization.

Research on related imidazole derivatives has already paved the way for their use in creating novel materials. nbinno.com For instance, imidazole-dicarboxylate ligands have been successfully used to construct coordination polymers and metal-organic frameworks (MOFs), which are materials with high porosity and potential applications in gas storage, separation, and catalysis. nih.gov The amino and ester functionalities of this compound provide handles for its integration into polymers and coatings. nbinno.com

Future research directions in this area include:

Metal-Organic Frameworks (MOFs): Using the compound as an organic linker to synthesize novel MOFs with tailored pore sizes and functionalities for specific applications like carbon capture or chemical sensing.

Corrosion Inhibition: Investigating the ability of the compound and its derivatives to form protective films on metal surfaces, a property observed in other heterocyclic molecules like ethyl-2-amino-4-methyl-1,3-thiazole-5-carboxylate. researchgate.net

Functional Polymers: Incorporating the molecule into polymer chains to create materials with enhanced thermal stability, conductivity, or ion-exchange properties.

Contribution to Fundamental Understanding of Biological Mechanisms through Chemical Probes

Chemical probes are essential tools for dissecting complex biological pathways. The inherent biological relevance of the imidazole scaffold, present in natural molecules like histamine (B1213489) and purines, makes this compound an excellent starting point for designing such probes.

By chemically modifying the molecule—for example, by attaching a fluorophore, a biotin (B1667282) tag, or a photoreactive group—researchers can create tools to study specific biological processes. For instance, nitroimidazole derivatives like Pimonidazole are used as diagnostic markers to detect hypoxic conditions in tumors, a critical factor in cancer biology and treatment. nih.gov These molecules are reductively activated in low-oxygen environments and bind to cellular proteins, allowing for visualization and quantification of hypoxia. nih.gov

Future research could focus on developing probes from the this compound scaffold to:

Visualize Enzyme Activity: Design derivatives that act as substrates for specific enzymes, releasing a fluorescent signal upon being processed.

Identify Protein-Protein Interactions: Create molecules that can mimic one partner in a protein complex, helping to identify and study crucial cellular interactions.

Map Cellular Environments: Develop sensors that respond to changes in pH, metal ion concentration, or redox state within cells, leveraging the coordination chemistry of the imidazole ring. nbinno.com

Promotion of Collaborative Research Initiatives in Academia and Industry

The vast potential of this compound across multiple disciplines makes it an ideal subject for collaborative research initiatives. The journey from a fundamental building block to a marketable drug or advanced material is complex and requires a diverse set of expertise.

Academia-Industry Partnerships: Academic labs can focus on fundamental research, such as exploring novel synthetic routes (7.2) and designing creative chemical probes (7.4). Industrial partners can then leverage these discoveries for large-scale synthesis, high-throughput screening for therapeutic activity (7.1), and development of real-world materials applications (7.3).

Interdisciplinary Consortia: The development of novel MOFs or therapeutic agents often requires collaboration between synthetic chemists, materials scientists, biologists, and pharmacologists. Research consortia focused on heterocyclic chemistry could accelerate innovation by pooling resources and knowledge.

Open-Source Drug Discovery: Initiatives that share data and research on scaffolds like this compound could spur innovation, particularly for diseases that are often neglected by traditional pharmaceutical research and development pipelines.

Such collaborations are essential to fully realize the scientific and commercial potential of this versatile chemical compound, translating fundamental discoveries into tangible benefits for science and society.

Q & A

Q. What role do molecular docking and binding assays play in analyzing target interactions?

  • Docking simulations (AutoDock Vina) predict binding affinities to targets like bacterial topoisomerases. Surface Plasmon Resonance (SPR) measures kinetic parameters (Kₐ, Kₑ), while isothermal titration calorimetry (ITC) quantifies thermodynamic profiles (ΔH, ΔS) .

Q. Methodological Notes

  • Data Contradictions : Cross-validate biological results using orthogonal assays (e.g., broth microdilution vs. agar diffusion) and replicate experiments .
  • Theoretical vs. Experimental : Pair DFT predictions with experimental kinetics (e.g., Hammett plots) to validate reactivity models .
  • Structural Analysis : Combine crystallography with NMR data to resolve ambiguities in tautomeric forms or protonation states .

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Reactant of Route 1
Ethyl 4-amino-1H-imidazole-2-carboxylate
Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.